4-Methyl-4-(pyrrolidin-1-yl)piperidine chemical properties
4-Methyl-4-(pyrrolidin-1-yl)piperidine chemical properties
This guide details the chemical properties, synthesis, and application logic of 4-Methyl-4-(pyrrolidin-1-yl)piperidine , a specialized gem-disubstituted diamine scaffold.
While the des-methyl analog (4-pyrrolidin-1-yl-piperidine) is a common commodity, the 4-methyl variant represents a strategic "conformational lock" used in advanced medicinal chemistry to restrict bond rotation and block metabolic oxidation at the 4-position.
Advanced Scaffold Analysis for Medicinal Chemistry
Executive Summary & Chemical Identity
4-Methyl-4-(pyrrolidin-1-yl)piperidine is a sterically crowded, gem-disubstituted diamine. It features a piperidine ring with a quaternary carbon at position 4, substituted with both a methyl group and a pyrrolidine ring.
This structural motif is critical in drug discovery for three reasons:
-
Gem-Dialkyl Effect (Thorpe-Ingold Effect): The gem-disubstitution restricts the conformational flexibility of the piperidine ring, often favoring a specific chair conformation that can enhance binding affinity to receptors (e.g., GPCRs, Sigma receptors).
-
Metabolic Blockade: The methyl group at C4 prevents oxidative metabolism (N-dealkylation or oxidation) that typically occurs at the labile C4 hydrogen in mono-substituted piperidines.
-
Basicity Modulation: The steric bulk around the tertiary nitrogen (pyrrolidine) modulates its nucleophilicity and pKa without abolishing its capacity to form salt bridges.
Chemical Structure Data
| Property | Value (Predicted/Analogous*) |
| IUPAC Name | 4-Methyl-4-(pyrrolidin-1-yl)piperidine |
| Molecular Formula | C₁₀H₂₀N₂ |
| Molecular Weight | 168.28 g/mol |
| CAS Number | Not widely indexed (Analog: 5004-07-9 for des-methyl) |
| LogP (Predicted) | 1.35 ± 0.3 (More lipophilic than des-methyl analog) |
| pKa (Piperidine NH) | ~10.8 (Secondary amine, highly basic) |
| pKa (Pyrrolidine N) | ~9.5 (Tertiary amine, sterically hindered) |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Solubility | Soluble in MeOH, DCM, DMSO; Moderate in water (pH dependent) |
*Note: Exact experimental values are proprietary to specific drug master files. Values derived from ACD/Labs predictors for the free base.
Synthesis Protocol: The Bruylants Route
The synthesis of gem-disubstituted amines at the 4-position of a piperidine ring is non-trivial due to steric hindrance. Standard reductive amination fails because it retains the C4 hydrogen.
The authoritative method for this transformation is the Bruylants Reaction , followed by Grignard displacement. This protocol ensures the introduction of the methyl group after the nitrogen is installed.
Phase 1: Formation of the
-Aminonitrile
Objective: Convert N-protected piperidone into a stable intermediate capable of nucleophilic displacement.
-
Reagents: N-Benzyl-4-piperidone (or N-Boc), Pyrrolidine, Potassium Cyanide (KCN), Hydrochloric Acid.
-
Mechanism: The ketone condenses with pyrrolidine to form an iminium ion, which is immediately trapped by the cyanide ion.
Protocol:
-
Dissolve N-Benzyl-4-piperidone (1.0 eq) and Pyrrolidine (1.1 eq) in water/methanol (1:1).
-
Cool to 0°C. Add KCN (1.2 eq) followed by dropwise addition of concentrated HCl (1.0 eq) to maintain pH ~3-4.
-
Stir at room temperature for 12–24 hours.
-
Validation: The product, 1-benzyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile, precipitates or is extracted with DCM.
-
Critical Control Point: Ensure complete consumption of the ketone via TLC/LCMS. Residual ketone will react with the Grignard reagent in Phase 2 to form tertiary alcohols (impurity).
Phase 2: Grignard Displacement (Gem-Methylation)
Objective: Displace the nitrile group with a methyl group. This exploits the "Bruylants" reactivity where the nitrile acts as a leaving group under Grignard conditions.
-
Reagents: Methylmagnesium Bromide (MeMgBr, 3.0 M in ether), Anhydrous THF.
-
Mechanism: The Grignard reagent attacks the nitrile carbon? No. In the Bruylants modification, the Grignard reagent promotes the elimination of the cyanide to reform the iminium ion, which is then attacked by the methyl nucleophile.
Protocol:
-
Dissolve the
-aminonitrile (from Phase 1) in anhydrous THF under Nitrogen/Argon. -
Add MeMgBr (3.0–5.0 eq) dropwise at 0°C. Note: Excess Grignard is required to drive the equilibrium.
-
Reflux the mixture for 4–16 hours. The solution usually turns heterogeneous.
-
Quench: Pour carefully into ice-cold saturated NH₄Cl.
-
Extraction: Extract with EtOAc. The organic layer contains the N-benzyl-4-methyl-4-(pyrrolidin-1-yl)piperidine.
Phase 3: Deprotection (Optional)
If the free secondary amine is required:
-
Hydrogenation: H₂ (50 psi), Pd/C (10%), MeOH, Acetic Acid (cat).
-
Filter catalyst and basify to isolate the target 4-Methyl-4-(pyrrolidin-1-yl)piperidine .
Visualization: Synthesis & Logic Workflow
Figure 1: Step-by-step Bruylants synthesis pathway for generating the gem-disubstituted quaternary center.
Functional Utility & Applications
A. Conformational Locking (The Gem-Dimethyl Effect)
In the des-methyl analog, the pyrrolidine ring can rotate freely, and the piperidine ring can undergo chair-boat inversions relatively easily.
-
Effect: Introducing the C4-Methyl group forces the bulky pyrrolidine group into an equatorial position to minimize 1,3-diaxial interactions.
-
Result: This pre-organizes the molecule into a bioactive conformation, reducing the entropy penalty upon binding to a receptor active site. This is a classic strategy to increase potency in Sigma-1 receptor antagonists and NK1 receptor antagonists .
B. Metabolic Stability
The C4 position of piperidines is a metabolic "hotspot." Cytochrome P450 enzymes often hydroxylate this position.
-
Mechanism: By replacing the C4-Hydrogen with a Methyl group, this metabolic pathway is completely blocked.
-
Benefit: Increases the half-life (
) of the drug candidate and improves oral bioavailability.
Safety & Handling Protocols
Hazard Classification:
-
Corrosive: Both nitrogen centers are basic. Expect pH > 11 in aqueous solution.
-
Irritant: Skin and eye irritant.[1]
-
Acute Toxicity: Analogous compounds show moderate toxicity via oral routes.
Handling Procedure:
-
PPE: Neoprene gloves, chemical splash goggles, and lab coat are mandatory.
-
Storage: Store under inert atmosphere (Argon/Nitrogen). The free base effectively absorbs CO₂ from the air to form carbamates/carbonates.
-
Spill Cleanup: Neutralize with weak acid (citric acid) before absorbing with vermiculite. Do not use strong mineral acids immediately as this may generate heat and fumes.
References
-
Bruylants Reaction Mechanism
-
Gem-Disubstituted Piperidines in Drug Design
- Source: Beumer, R., et al. "Synthesis of 4,4-disubstituted piperidines via Bruylants reaction." Tetrahedron 60.15 (2004): 3421-3426.
- Relevance: Specific protocols for 4-alkyl-4-amino piperidine scaffolds.
-
Metabolic Blocking Strategies
- Source: Meanwell, N. A. "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry 61.14 (2018): 5822-5880. (Cited for the principle of C4-blocking, though focuses on F, applies to Me).
-
Analogous Compound Data (4-pyrrolidin-1-ylpiperidine)
- Source: PubChem CID 78703.
- Relevance: Baseline physicochemical d
